molecular formula C16H18O3 B11856583 (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7668-59-9

(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid

Cat. No.: B11856583
CAS No.: 7668-59-9
M. Wt: 258.31 g/mol
InChI Key: TWQJGSAQDREGBG-OAHLLOKOSA-N
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Description

(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid is an organic compound characterized by a naphthalene ring attached to a hexanoic acid chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid typically involves the reaction of 2-naphthol with a suitable hexanoic acid derivative under specific conditions. One common method is the esterification of 2-naphthol with hexanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    2-Naphthol: A precursor in the synthesis of (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid, known for its reactivity and versatility in organic synthesis.

    Hexanoic Acid: A simple carboxylic acid used in various chemical reactions and industrial applications.

    Naphthoquinones: Oxidized derivatives of naphthalene with significant biological activities.

Uniqueness: this compound is unique due to its combined structural features of a naphthalene ring and a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7668-59-9

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(2R)-2-naphthalen-2-yloxyhexanoic acid

InChI

InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m1/s1

InChI Key

TWQJGSAQDREGBG-OAHLLOKOSA-N

Isomeric SMILES

CCCC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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